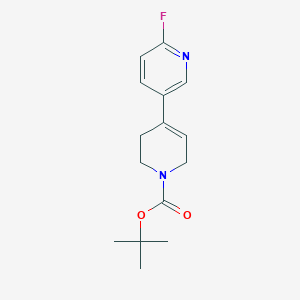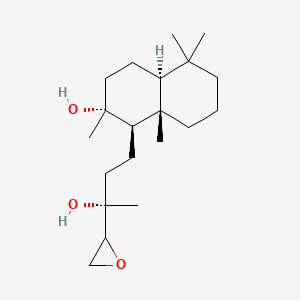
14,15-Epoxysclareol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
14,15-Epoxysclareol is a labdane diterpene compound derived from sclareol, which is a natural product isolated from various plant species such as Salvia sclarea (clary sage).
準備方法
Synthetic Routes and Reaction Conditions
14,15-Epoxysclareol can be synthesized through the epoxidation of sclareol. The process typically involves the use of oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) under controlled conditions to introduce the epoxide functional group at the 14,15-position of the sclareol molecule .
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction of sclareol from plant sources followed by chemical modification. The extraction process usually employs solvents like dichloromethane to isolate sclareol from the plant material. Subsequent chemical reactions, including epoxidation, are carried out under optimized conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
14,15-Epoxysclareol undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be further oxidized to form diols or other oxygenated derivatives.
Reduction: The epoxide ring can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (e.g., chloride, bromide) or other nucleophilic reagents are employed under appropriate conditions.
Major Products Formed
Diols: Formed through oxidation of the epoxide ring.
Alcohols: Formed through reduction of the epoxide ring.
Halogenated Derivatives: Formed through nucleophilic substitution reactions.
科学的研究の応用
14,15-Epoxysclareol has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of various bioactive compounds and natural product derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its cytotoxic properties.
Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma and fixative properties
作用機序
The mechanism of action of 14,15-Epoxysclareol involves its interaction with cellular targets and pathways. It has been shown to induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway. The compound also exhibits antimicrobial activity by disrupting the cell membrane integrity of microorganisms .
類似化合物との比較
Similar Compounds
Sclareol: The parent compound from which 14,15-Epoxysclareol is derived. Sclareol itself has significant biological activities and industrial applications.
14R-Epoxysclareol: A stereoisomer of this compound with similar chemical properties but different biological activities.
6-Hydroxysclareol: Another derivative of sclareol with hydroxylation at the 6-position, exhibiting distinct chemical and biological properties
Uniqueness
This compound is unique due to its specific epoxide functional group at the 14,15-position, which imparts distinct chemical reactivity and biological activities compared to its parent compound and other derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications .
特性
分子式 |
C20H36O3 |
|---|---|
分子量 |
324.5 g/mol |
IUPAC名 |
(1R,2R,4aS,8aS)-1-[(3S)-3-hydroxy-3-(oxiran-2-yl)butyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol |
InChI |
InChI=1S/C20H36O3/c1-17(2)9-6-10-18(3)14(17)7-11-19(4,21)15(18)8-12-20(5,22)16-13-23-16/h14-16,21-22H,6-13H2,1-5H3/t14-,15+,16?,18-,19+,20-/m0/s1 |
InChIキー |
SSSOHKBYCPCHHD-FMSLRJNNSA-N |
異性体SMILES |
C[C@]12CCCC([C@@H]1CC[C@@]([C@@H]2CC[C@@](C)(C3CO3)O)(C)O)(C)C |
正規SMILES |
CC1(CCCC2(C1CCC(C2CCC(C)(C3CO3)O)(C)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


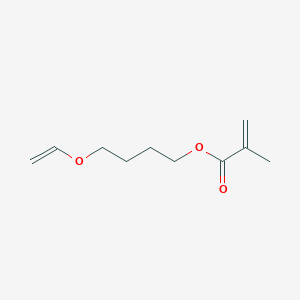





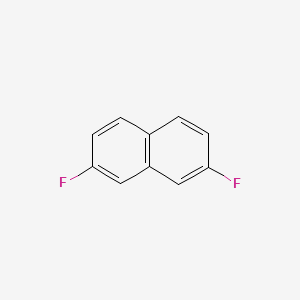

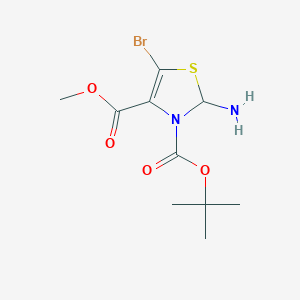
![2-[(2,5-dichloropyrimidin-4-yl)amino]-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B14128400.png)
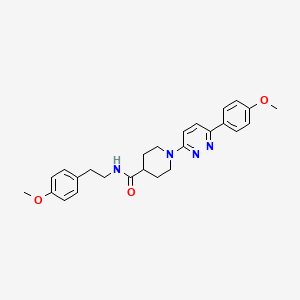
![7-amino-6-nitroso-2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-5-one](/img/structure/B14128415.png)

